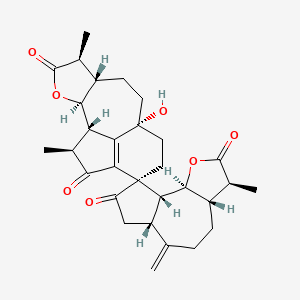
Ainsliadimer C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ainsliadimer C is a disesquiterpenoid compound isolated from the plant Ainsliaea macrocephala. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the context of inflammatory responses and metabolic disorders .
Preparation Methods
Ainsliadimer C is typically isolated from the plant Ainsliaea macrocephala through extraction and purification processes. The synthetic routes for this compound involve complex organic synthesis techniques, including Diels-Alder reactions. These reactions are carried out under specific conditions to ensure the correct formation of the compound .
Chemical Reactions Analysis
Ainsliadimer C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Mechanism of Action
Ainsliadimer C exerts its effects by modulating the activity of the NLRP3 inflammasome and activating Sirtuin 1. The compound inhibits the secretion of interleukin-1β from macrophages by preventing the activation of the NLRP3 inflammasome. Additionally, it activates NAD±dependent deacetylase Sirtuin 1, leading to reduced acetylation levels of NLRP3 .
Comparison with Similar Compounds
Ainsliadimer C is unique compared to other similar compounds due to its dual action on the NLRP3 inflammasome and Sirtuin 1. Similar compounds include:
Ainsliadimer A: Another disesquiterpenoid with similar anti-inflammatory properties.
Ainsliadimer B: Shares structural similarities with this compound but differs in its specific biological activities.
Gonchnatiolides A-C: These compounds also belong to the sesquiterpenoid family and exhibit anti-inflammatory properties.
This compound stands out due to its specific mechanism of action and potential therapeutic applications in metabolic disorders and inflammatory diseases.
Properties
Molecular Formula |
C30H36O7 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(1'S,2'S,3S,3aS,5'S,6'S,6aR,9R,9'R,9aR,9bS,15'S)-9'-hydroxy-3,5',15'-trimethyl-6-methylidenespiro[3,3a,4,5,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-9,12'-3-oxatetracyclo[7.6.1.02,6.013,16]hexadec-13(16)-ene]-2,4',8,14'-tetrone |
InChI |
InChI=1S/C30H36O7/c1-12-5-6-16-13(2)28(34)37-26(16)21-18(12)11-19(31)30(21)10-9-29(35)8-7-17-14(3)27(33)36-25(17)20-15(4)24(32)23(30)22(20)29/h13-18,20-21,25-26,35H,1,5-11H2,2-4H3/t13-,14-,15-,16-,17-,18-,20-,21-,25-,26-,29+,30+/m0/s1 |
InChI Key |
VUPYYGHVIQHKML-SKZDOAFZSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC(=C)[C@@H]3CC(=O)[C@@]4([C@@H]3[C@H]2OC1=O)CC[C@@]5(CC[C@H]6[C@@H](C(=O)O[C@@H]6[C@@H]7C5=C4C(=O)[C@H]7C)C)O |
Canonical SMILES |
CC1C2CCC(=C)C3CC(=O)C4(C3C2OC1=O)CCC5(CCC6C(C(=O)OC6C7C5=C4C(=O)C7C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


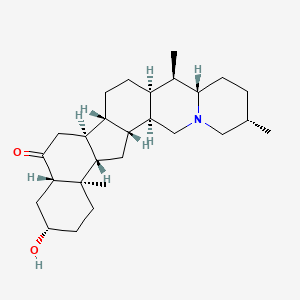
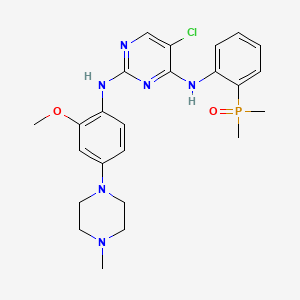
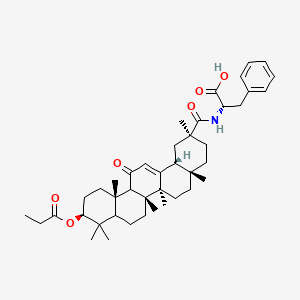

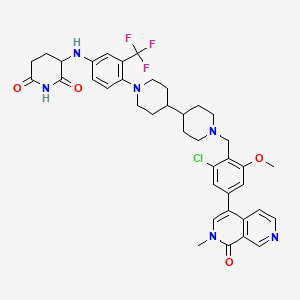
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
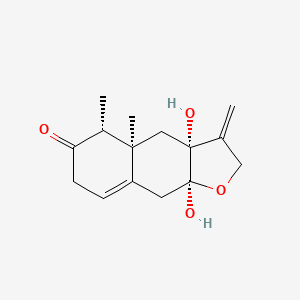
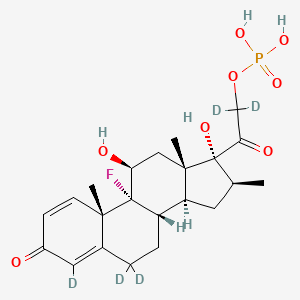
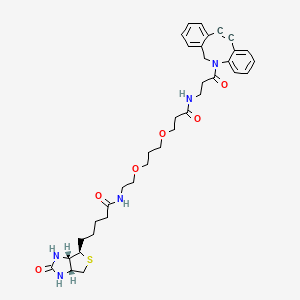
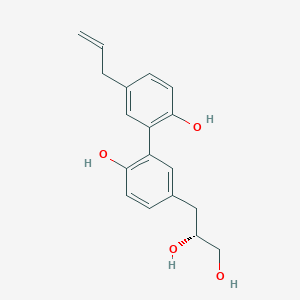
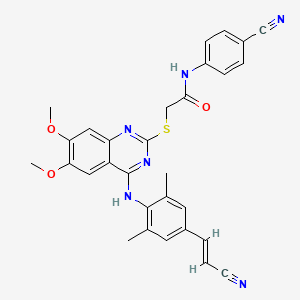
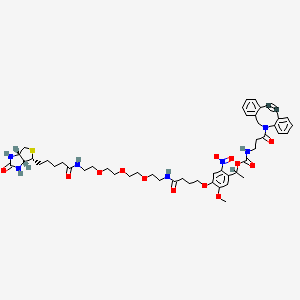
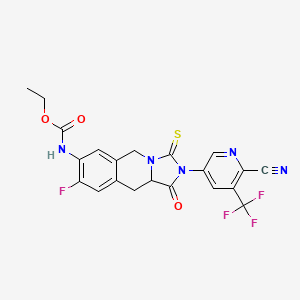
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
